Telatinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Telatinib as a VEGF/VEGFR inhibitor

- Telatinib belongs to a class of drugs called tyrosine kinase inhibitors (TKIs). TKIs block the activity of enzymes known as tyrosine kinases, which are involved in cell growth and signaling.

- In particular, telatinib targets a receptor protein called vascular endothelial growth factor receptor-2 (VEGFR-2). VEGFR-2 plays a role in the formation of new blood vessels, a process called angiogenesis.

- By inhibiting VEGFR-2, telatinib has been investigated for its potential to slow or prevent the growth of tumors that rely on angiogenesis for their blood supply.

[^1]: VEGF - VEGFR Inhibitors—Advances in Research and Application: 2012 Edition quinones—advances in research and application 2012 edition:

Telatinib as a Heat Shock Protein (HSP90) inhibitor

- Another area of research explores telatinib's potential to inhibit heat shock proteins (HSP90). HSP90s are chaperone proteins that help other proteins fold correctly and function properly.

- Cancer cells are often dependent on HSP90s for the survival of some oncogenic proteins.

- By inhibiting HSP90 function, telatinib has been studied for its potential to target cancer cells in a different way than VEGFR inhibition.

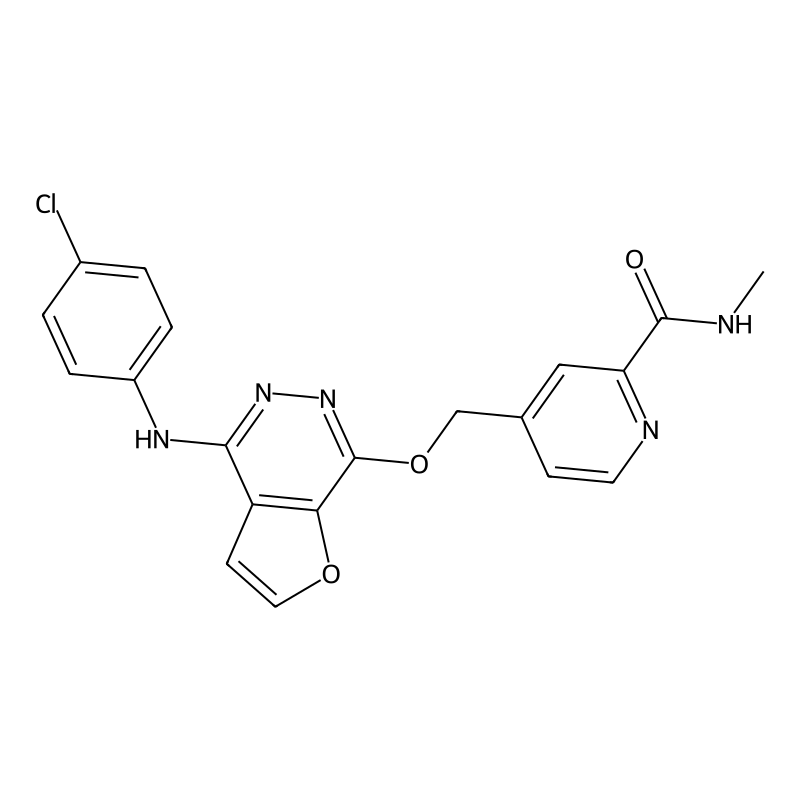

Telatinib, also known by its alternative names such as BAY-57-9352 and EOC-315, is a small molecule inhibitor classified as an antineoplastic agent. It primarily functions as a multi-kinase inhibitor, targeting various receptors involved in tumor growth and angiogenesis, including the vascular endothelial growth factor receptor-2, vascular endothelial growth factor receptor-3, platelet-derived growth factor receptor alpha, and proto-oncogene protein c-Kit. Telatinib has gained attention for its potential therapeutic applications in treating several types of cancers, particularly gastric cancer, liver cancer, and esophageal cancer. It has been designated as an orphan drug due to its focus on rare diseases .

Telatinib's primary mechanism of action involves targeting specific tyrosine kinases, namely VEGFR2/3, PDGFRα, and c-Kit [, ]. These kinases are involved in signaling pathways that promote tumor growth and angiogenesis. By binding to the active sites of these kinases, Telatinib inhibits their activity, thereby hindering tumor cell proliferation and blood vessel formation, potentially starving the tumor and hindering its growth [].

The chemical structure of telatinib allows it to undergo various reactions typical of small molecule inhibitors. The primary mechanism involves competitive inhibition of the aforementioned receptors. For instance, telatinib binds to the ATP-binding site of receptor tyrosine kinases, preventing their activation and subsequent downstream signaling pathways that promote cell proliferation and survival. The specific interactions can be summarized as follows:

- Inhibition of Vascular Endothelial Growth Factor Receptors: Telatinib binds to VEGFR-2 and VEGFR-3, blocking angiogenesis.

- Inhibition of Platelet-Derived Growth Factor Receptor: By inhibiting PDGFRα, telatinib disrupts pathways that facilitate tumor growth.

- Inhibition of c-Kit: This action is particularly relevant in tumors expressing this receptor, contributing to reduced proliferation .

Telatinib exhibits significant biological activity as a multi-targeted kinase inhibitor. Its primary actions include:

- Anti-Angiogenic Effects: By inhibiting vascular endothelial growth factor receptors, telatinib reduces blood vessel formation in tumors.

- Enhanced Chemotherapeutic Efficacy: Studies indicate that telatinib can reverse multidrug resistance in certain cancer cells by inhibiting the ABCG2 transporter, which is responsible for expelling chemotherapeutic agents from cells .

- Cytotoxicity Against Tumor Cells: Telatinib has demonstrated cytotoxic effects in various cancer cell lines by inducing apoptosis through multiple signaling pathways .

The synthesis of telatinib involves several steps, typically starting from simpler organic compounds. The general procedure includes:

- Formation of Key Intermediates: Initial reactions create intermediates that possess the necessary functional groups for further modification.

- Cyclization and Functionalization: The reaction mixture is heated under controlled conditions (approximately 85°C) to facilitate cyclization and incorporation of functional groups.

- Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity for pharmacological use .

Telatinib's primary applications are in oncology, particularly for:

- Gastric Cancer: Currently undergoing Phase II clinical trials for treatment.

- Liver Cancer: Evaluated in combination therapies for advanced stages.

- Esophageal Cancer: Similar trial phases as above.

Its role as a multi-targeted therapy allows it to be used in combination with other agents to enhance efficacy against resistant tumors .

Interaction studies have focused on telatinib's ability to enhance the effects of other chemotherapeutic agents. Notably:

- Combination with Bevacizumab: Clinical trials have explored its use alongside bevacizumab, another anti-angiogenic agent, showing promising results in solid tumors .

- Impact on Drug Transporters: Research indicates that telatinib can inhibit drug transporters like ABCG2, potentially increasing the intracellular concentration of co-administered chemotherapeutics .

Several compounds exhibit similar mechanisms or target profiles as telatinib. Below is a comparison highlighting their uniqueness:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Sorafenib | Multi-targeted kinase inhibitor | Primarily targets Raf kinases |

| Sunitinib | Tyrosine kinase inhibitor targeting multiple receptors | Strong activity against c-Kit |

| Regorafenib | Multi-kinase inhibitor with a focus on angiogenesis | Effective against resistant tumors |

| Pazopanib | Inhibits multiple receptor tyrosine kinases | Approved for renal cell carcinoma |

Telatinib is unique due to its specific targeting of both vascular endothelial growth factor receptors and platelet-derived growth factor receptors while also addressing multidrug resistance mechanisms in cancer treatment .

This comprehensive profile underscores telatinib's potential as a significant player in cancer therapeutics through its unique mechanisms and ongoing clinical evaluations.

Traditional Laboratory Synthesis

The primary synthetic route documented for telatinib involves a multi-step process utilizing potassium hydroxide and 18-crown-6 ether in toluene as the key reagents [1]. The reaction is conducted at elevated temperatures between 83-87°C under vigorous stirring conditions. This method involves the coupling of an intermediate from Example 9, step 5 with Intermediate H in the presence of 18-crown-6 catalyst and potassium hydroxide powder [1]. The reaction mixture requires overnight stirring at the specified temperature range, followed by cooling to room temperature and subsequent workup procedures including water addition and filtration.

The process continues with acetonitrile suspension and reflux for 2 hours to ensure complete reaction and proper crystallization [1]. This traditional route demonstrates a yield of approximately 46%, which while moderate, provides sufficient material for research and early development purposes [1].

Industrial Production Methodology

A more industrially viable synthetic approach has been developed specifically for telatinib mesylate production [3]. This method employs 2-methylamino carbonyl-4-picolinic acid ethyl ester as a key starting material and incorporates several process improvements for large-scale manufacturing [3]. The industrial process utilizes sodium borohydride as a reducing agent and methanesulfonic acid for salt formation, operating at more moderate temperatures of 40-60°C [3].

The industrial route demonstrates superior yield performance at 77%, making it significantly more economically attractive for commercial production [3]. This process has been specifically designed to address scalability concerns while maintaining product quality and purity standards required for pharmaceutical applications.

Alternative Synthetic Approaches

Additional synthetic methodologies have been explored, including palladium-catalyzed coupling reactions that operate at temperatures ranging from 85-105°C [4]. These approaches utilize various solvent systems including tetrahydrofuran, dimethylformamide, and acetonitrile, providing flexibility in process design and optimization [4].

The diversity of synthetic routes allows for process selection based on specific manufacturing requirements, raw material availability, and economic considerations [5]. Each route presents distinct advantages in terms of yield, scalability, and operational complexity.

Process Optimization and Scale-up Considerations

Process optimization for telatinib manufacturing requires careful consideration of multiple critical parameters that directly impact product quality, yield, and economic viability [6] [7]. The transition from laboratory-scale synthesis to industrial production presents numerous technical challenges that must be systematically addressed.

Critical Process Parameters

Temperature control emerges as the most critical parameter affecting both yield and purity of the final product [1] [3]. The optimal temperature range for key synthetic steps has been established at 83-87°C for traditional routes and 40-60°C for industrial processes [1] [3]. Heat transfer limitations become particularly significant during scale-up, requiring enhanced mixing and temperature monitoring systems to maintain uniform reaction conditions [6].

Reaction time optimization reveals that 16-48 hours is typically required for complete conversion, though this parameter shows sensitivity to scale effects due to mass transfer considerations [7]. Solvent selection plays a crucial role, with toluene, acetonitrile, and dimethylformamide demonstrating optimal performance characteristics [1] [3]. However, solvent recovery and environmental considerations become increasingly important at industrial scale [7].

Catalyst loading optimization typically ranges from 1-5 mol%, requiring careful attention to homogeneous distribution throughout larger reaction volumes [7]. pH control within the range of 7.0-8.5 proves critical for maintaining reaction selectivity and product stability [8].

Scale-up Engineering Considerations

Agitation speed requirements increase from 200-500 rpm at laboratory scale to more complex mixing systems at industrial scale, necessitating detailed power requirement calculations and mixing efficiency studies [9]. Crystallization conditions require particularly careful optimization, as nucleation control becomes more challenging in larger vessels [10].

The implementation of design of experiments methodologies and statistical process control enables systematic optimization of these parameters while minimizing the number of experimental runs required [9]. Process analytical technology integration provides real-time monitoring capabilities essential for maintaining consistent product quality during scale-up [9].

Equipment and Facility Considerations

Scale-up success depends heavily on equipment sizing, facility design, and raw material availability planning [11]. Equipment selection must consider not only current production requirements but also future capacity expansion needs [12]. Flexibility in manufacturing systems allows for adaptation to changing market demands and regulatory requirements [12].

Technology transfer protocols ensure that laboratory-developed processes can be successfully implemented at manufacturing scale with minimal revalidation requirements [12]. Direct technology transfer between similar equipment platforms reduces both cost and timeline risks associated with scale-up activities [12].

Purity Determinations and Specifications

Analytical method development and validation for telatinib requires comprehensive testing protocols that ensure both identity confirmation and purity assessment throughout the manufacturing process [13]. The complex molecular structure of telatinib necessitates sophisticated analytical approaches to detect and quantify potential impurities and degradation products.

Primary Purity Assessment Methods

High-performance liquid chromatography with ultraviolet detection serves as the primary analytical method for telatinib assay determination [13]. The specification requires a minimum purity of 98.0% as determined by reverse-phase HPLC using validated gradient methods [13]. The chromatographic conditions typically employ C18 stationary phases with acetonitrile-water mobile phase systems containing appropriate pH modifiers [14].

Related substances analysis utilizes gradient HPLC methods with specifications limiting total impurities to 2.0% and individual impurities to 0.5% [15]. The method must demonstrate adequate resolution between telatinib and its known synthetic impurities and potential degradation products [15]. Method validation parameters including specificity, linearity, accuracy, precision, and robustness must meet international guidelines [14] [15].

Comprehensive Quality Control Testing

Residual solvent analysis employs gas chromatography with headspace injection techniques to ensure compliance with International Council for Harmonisation Q3C guidelines [16]. Heavy metals testing utilizes inductively coupled plasma mass spectrometry with a specification limit of 20 ppm [13]. Water content determination employs Karl Fischer titration with a specification of ≤0.5% [13].

Crystal form identification and confirmation utilizes X-ray powder diffraction to ensure consistent polymorphic form [17]. Particle size analysis employs laser diffraction techniques with typical specifications requiring D50 values between 10-50 μm [13]. pH determination of solutions must fall within the range of 6.0-8.0 to ensure optimal stability and bioavailability characteristics [13].

Advanced Analytical Considerations

Peak purity assessment using photodiode array detection provides additional assurance of analytical method specificity [18]. The purity angle must remain below the purity threshold value to confirm peak homogeneity [18]. Method robustness testing evaluates the impact of minor variations in chromatographic conditions on analytical results [15].

Forced degradation studies under stress conditions including acid, base, oxidative, thermal, and photolytic conditions help establish degradation pathways and confirm analytical method stability-indicating capability [15]. These studies provide crucial information for understanding potential impurity formation during manufacturing and storage [15].

Formulation Stability and Compatibility

Stability testing protocols for telatinib follow International Council for Harmonisation guidelines while addressing the specific chemical and physical characteristics of this tyrosine kinase inhibitor [19] [16]. The stability program encompasses both accelerated and real-time studies designed to establish appropriate storage conditions and shelf-life specifications.

International Council for Harmonisation Stability Testing Protocol

Long-term stability testing at 25°C/60% relative humidity extends over 36 months with regular sampling intervals to monitor assay retention, impurity formation, and dissolution performance [16] [20]. The acceptance criterion requires maintenance of at least 95% assay value throughout the study period [19]. Intermediate stability testing at 30°C/65% relative humidity for 12 months provides additional data to support storage condition recommendations [16].

Accelerated stability testing at 40°C/75% relative humidity for 6 months serves as a predictor of long-term stability behavior [19] [16]. The accelerated conditions reveal potential degradation pathways and help establish degradation kinetics models [19]. A minimum of 90% assay retention is typically required under accelerated conditions [19].

Stress Testing and Forced Degradation

Stress testing at 50°C for one month provides insight into thermal degradation pathways and helps identify potential degradation products that may form under extreme conditions [16]. Photostability testing following International Council for Harmonisation Q1B guidelines evaluates the impact of light exposure on chemical and physical stability [16].

Freeze-thaw cycle studies assess the impact of temperature fluctuations during storage and transportation [21]. Three freeze-thaw cycles between -20°C and room temperature evaluate both physical appearance changes and chemical stability [21]. Low temperature storage testing at -20°C for 6 months ensures stability under refrigerated conditions when required [21].

Humidity and Environmental Stress Testing

Humidity stress testing at 90% relative humidity for one month evaluates moisture sensitivity and potential for hydrolytic degradation [19]. Water content monitoring throughout these studies ensures that moisture uptake remains within acceptable limits [21]. The testing provides crucial data for container-closure system selection and packaging design [21].

Advanced Predictive Stability Methodologies

Accelerated predictive stability studies represent an emerging approach that combines extreme temperature and humidity conditions over 3-4 week periods to predict long-term stability behavior [19]. These studies utilize modified Arrhenius equations to extrapolate degradation kinetics from accelerated conditions to normal storage conditions [19].

The accelerated predictive stability approach offers significant time savings compared to traditional International Council for Harmonisation protocols while providing reliable predictions of long-term stability [19]. The methodology requires careful validation against real-time data to ensure accuracy of predictions [19].

Formulation Compatibility Assessment

Excipient compatibility studies evaluate potential interactions between telatinib and pharmaceutical excipients used in final dosage forms [5]. These studies typically employ differential scanning calorimetry, Fourier transform infrared spectroscopy, and stability testing of drug-excipient mixtures [21].

Container-closure system compatibility testing ensures that packaging materials do not adversely affect product stability or introduce leachable compounds [21]. Migration studies and extractable/leachable assessments provide comprehensive evaluation of packaging system suitability [21].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Sodani K, Patel A, Anreddy N, Singh S, Yang DH, Kathawala RJ, Kumar P, Talele TT, Chen ZS. Telatinib reverses chemotherapeutic multidrug resistance mediated by ABCG2 efflux transporter in vitro and in vivo. Biochem Pharmacol. 2014 May 1;89(1):52-61. doi: 10.1016/j.bcp.2014.02.012. Epub 2014 Feb 22. PubMed PMID: 24565910; PubMed Central PMCID: PMC3983711.

3: Benjamin B, Sahu M, Bhatnagar U, Abhyankar D, Srinivas NR. The observed correlation between in vivo clinical pharmacokinetic parameters and in vitro potency of VEGFR-2 inhibitors. Can this be used as a prospective guide for the development of novel compounds? Arzneimittelforschung. 2012 Apr;62(4):194-201. doi: 10.1055/s-0031-1299772. Epub 2012 Jan 30. PubMed PMID: 22290114.

4: Mross K, Frost A, Scheulen ME, Krauss J, Strumberg D, Schultheiss B, Fasol U, Büchert M, Krätzschmer J, Delesen H, Rajagopalan P, Christensen O. Phase I study of telatinib (BAY 57-9352): analysis of safety, pharmacokinetics, tumor efficacy, and biomarkers in patients with colorectal cancer. Vasc Cell. 2011 Jul 29;3:16. doi: 10.1186/2045-824X-3-16. PubMed PMID: 21801343; PubMed Central PMCID: PMC3170612.

5: Langenberg MH, Witteveen PO, Roodhart J, Lolkema MP, Verheul HM, Mergui-Roelvink M, Brendel E, Krätzschmar J, Loembé B, Nol-Boekel A, Christensen O, Schellens JH, Voest EE. Phase I evaluation of telatinib, a VEGF receptor tyrosine kinase inhibitor, in combination with bevacizumab in subjects with advanced solid tumors. Ann Oncol. 2011 Nov;22(11):2508-15. doi: 10.1093/annonc/mdq767. Epub 2011 Mar 4. PubMed PMID: 21378200.

6: Xie Q, Wondergem R, Shen Y, Cavey G, Ke J, Thompson R, Bradley R, Daugherty-Holtrop J, Xu Y, Chen E, Omar H, Rosen N, Wenkert D, Xu HE, Vande Woude GF. Benzoquinone ansamycin 17AAG binds to mitochondrial voltage-dependent anion channel and inhibits cell invasion. Proc Natl Acad Sci U S A. 2011 Mar 8;108(10):4105-10. doi: 10.1073/pnas.1015181108. Epub 2011 Feb 22. Erratum in: Proc Natl Acad Sci U S A. 2011 Mar 29;108(13):5472. Daughtery-Holtrop, Jennifer [corrected to Daugherty-Holtrop, Jennifer]. PubMed PMID: 21368131; PubMed Central PMCID: PMC3053964.

7: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2010 Sep;32(7):517-48. doi: 10.1358/mf.2010.32.7.1549223. PubMed PMID: 21069103.

8: Langenberg MH, Witteveen PO, Roodhart JM, Verheul HM, Mergui-Roelvink M, van der Sar J, Brendel E, Laferriere N, Schellens JH, Voest EE. Phase I evaluation of telatinib, a vascular endothelial growth factor receptor tyrosine kinase inhibitor, in combination with irinotecan and capecitabine in patients with advanced solid tumors. Clin Cancer Res. 2010 Apr 1;16(7):2187-97. doi: 10.1158/1078-0432.CCR-09-2436. Epub 2010 Mar 16. PubMed PMID: 20233884.

9: Steeghs N, Gelderblom H, Wessels J, Eskens FA, de Bont N, Nortier JW, Guchelaar HJ. Pharmacogenetics of telatinib, a VEGFR-2 and VEGFR-3 tyrosine kinase inhibitor, used in patients with solid tumors. Invest New Drugs. 2011 Feb;29(1):137-43. doi: 10.1007/s10637-009-9347-0. Epub 2009 Nov 19. PubMed PMID: 19924384; PubMed Central PMCID: PMC3016151.

10: Eskens FA, Steeghs N, Verweij J, Bloem JL, Christensen O, van Doorn L, Ouwerkerk J, de Jonge MJ, Nortier JW, Kraetzschmar J, Rajagopalan P, Gelderblom H. Phase I dose escalation study of telatinib, a tyrosine kinase inhibitor of vascular endothelial growth factor receptor 2 and 3, platelet-derived growth factor receptor beta, and c-Kit, in patients with advanced or metastatic solid tumors. J Clin Oncol. 2009 Sep 1;27(25):4169-76. doi: 10.1200/JCO.2008.18.8193. Epub 2009 Jul 27. PubMed PMID: 19636022.

11: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2008 Oct;30(8):643-72. PubMed PMID: 19088949.

12: Strumberg D, Schultheis B, Adamietz IA, Christensen O, Buechert M, Kraetzschmar J, Rajagopalan P, Ludwig M, Frost A, Steinbild S, Scheulen ME, Mross K. Phase I dose escalation study of telatinib (BAY 57-9352) in patients with advanced solid tumours. Br J Cancer. 2008 Nov 18;99(10):1579-85. doi: 10.1038/sj.bjc.6604724. PubMed PMID: 19002179; PubMed Central PMCID: PMC2584942.

13: Steeghs N, Gelderblom H, Roodt JO, Christensen O, Rajagopalan P, Hovens M, Putter H, Rabelink TJ, de Koning E. Hypertension and rarefaction during treatment with telatinib, a small molecule angiogenesis inhibitor. Clin Cancer Res. 2008 Jun 1;14(11):3470-6. doi: 10.1158/1078-0432.CCR-07-5050. PubMed PMID: 18519779.

14: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2007 Jun;29(5):359-73. PubMed PMID: 17805439.

15: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2007 Jan-Feb;29(1):53-71. PubMed PMID: 17344945.